molecular formula C6H5ClF2N2O B3025435 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 141573-96-8

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B3025435
CAS No.: 141573-96-8
M. Wt: 194.56 g/mol
InChI Key: MZGPCLIDFPCPTI-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a carbonyl chloride group

Scientific Research Applications

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:

Safety and Hazards

The safety data sheet for the related compound “3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid” suggests that it should be handled with care. It advises against breathing mist, gas, or vapours and recommends using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with difluoromethylating agents under specific conditions. For instance, difluoroacetic acid can be used as a difluoromethylating agent in the presence of a catalyst such as nanoscale titanium dioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and yield. The use of inexpensive and readily available raw materials, along with efficient catalytic systems, ensures high product yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, which react with the carbonyl chloride group under mild to moderate conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the carbonyl chloride group .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it inhibits the enzyme succinate dehydrogenase, which is crucial for cellular respiration in fungi. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • Benzovindiflupyr
  • Bixafen
  • Fluxapyroxad
  • Isopyrazam
  • Pydiflumetofen
  • Sedaxane

Uniqueness

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and ease of synthesis .

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c1-11-2-3(5(7)12)4(10-11)6(8)9/h2,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGPCLIDFPCPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571737
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
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Molecular Weight

194.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141573-96-8
Record name 3-Difluoromethyl-1-methylpyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141573-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
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Record name 3-(difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

69.5 g of thionyl chloride (0.58 mol, 1.17 equivalents) are added at 110° C. in the course of 2 hours to a solution of 88 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (0.5 mol) in 440 g of chlorobenzene. The reaction mixture is stirred for 1 hour at 110° C. The reaction mixture is concentrated to a crude product solution. 190 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (50% in chlorobenzene, yield: 98%) is obtained. The crude product solution is used without being further purified.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The solution of 16 g (100 mol) of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, 13.5 g (100 mmol) of sulphuryl chloride and 0.2 g of 2,2-azoisobutyronitrile in 50 ml of chlorobenzene was stirred at 70-80° C. for 6 h. The reaction solution was concentrated. 18.8 g of the product (95% yield) was obtained as an oil with a purity (GC) of 98%.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azoisobutyronitrile
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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